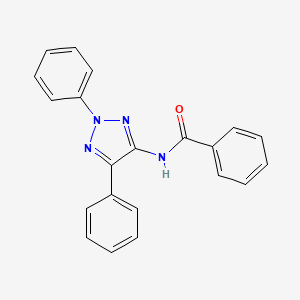
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it highly efficient and selective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups and the triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.
Scientific Research Applications
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar structural features but different substitution patterns.
Benzothiazole-Triazole: A hybrid compound that combines the triazole ring with a benzothiazole moiety.
Pyrazoline-Triazole: A compound that features both pyrazoline and triazole rings, offering unique biological activities.
Uniqueness
Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its ability to interact with biological targets, while the diphenyl substitution provides additional stability and rigidity to the molecule .
Properties
CAS No. |
61308-15-4 |
|---|---|
Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,5-diphenyltriazol-4-yl)benzamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-12-6-2-7-13-17)22-20-19(16-10-4-1-5-11-16)23-25(24-20)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
InChI Key |
CVXKMDBQKBZUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















